Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate is an organic compound that serves as an intermediate in various chemical syntheses. It is characterized by its piperazine ring, which is substituted with a pyridinyl group and a tert-butyl ester. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties.
Mechanism of Action
Target of Action
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is a complex organic compound used as a chemical synthesis intermediate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a chemical synthesis intermediate, it likely interacts with its targets to facilitate the synthesis of more complex compounds . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various pathways depending on the final compound being synthesized .
Result of Action
As a chemical synthesis intermediate, its primary role is likely in the formation of more complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
N-Protection: The piperazine is protected using a tert-butyl group.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can further modify the pyridinyl or piperazine rings.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C in ethanol is a typical method.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various amines.
Scientific Research Applications
Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate is unique due to its pyridinyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
tert-butyl 4-pyridin-3-ylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h4-6,11H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHMIBDVBBRGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.